molecular formula C4H5F3O2 B1307847 2-(Trifluoromethyl)dioxolane CAS No. 2344-09-4

2-(Trifluoromethyl)dioxolane

Cat. No.: B1307847
CAS No.: 2344-09-4
M. Wt: 142.08 g/mol
InChI Key: SKIIHLUNHCIQAF-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Advanced Chemical Design

Heterocyclic compounds, which feature a ring structure containing at least one non-carbon atom, are ubiquitous in nature and form the backbone of a vast number of bioactive molecules. tandfonline.com It's estimated that approximately 85% of all bioactive compounds contain heterocyclic moieties. tandfonline.com The introduction of fluorine into these cyclic systems imparts unique physicochemical properties that can dramatically enhance a molecule's function. tandfonline.comnumberanalytics.com

The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can significantly alter a molecule's electronic properties, stability, and reactivity. numberanalytics.com In medicinal chemistry, the presence of fluorine can improve a drug's metabolic stability, increasing its half-life and efficacy. tandfonline.com It can also modulate lipophilicity and bioavailability, which are crucial for a drug's ability to be absorbed and distributed throughout the body. numberanalytics.comnih.gov Consequently, an estimated 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com The combination of a heterocyclic scaffold and fluorine atoms has led to the development of numerous successful drugs, including certain antibiotics and anticancer agents. nih.govchim.itresearchgate.net

The 1,3-Dioxolane (B20135) Core: Fundamental Aspects and Synthetic Versatility

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532) containing two oxygen atoms at positions 1 and 3. This structural unit is a versatile component in organic synthesis for several reasons. ontosight.ai One of its most common applications is as a protecting group for carbonyl compounds (aldehydes and ketones). The formation of a dioxolane is a reversible reaction that shields the reactive carbonyl group from unwanted reactions during a multi-step synthesis. silverfernchemical.com

Beyond its role in protection, the 1,3-dioxolane scaffold is a key building block for more complex molecules. Its derivatives are found in a variety of biologically active compounds and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisilverfernchemical.com The 1,3-dioxolane ring can also influence the stereochemistry of a molecule, and its derivatives are used in asymmetric synthesis to create specific stereoisomers. Furthermore, 1,3-dioxolane and its derivatives can serve as polar aprotic solvents and ligands in coordination chemistry. silverfernchemical.com

Research Rationale: Exploring the Unique Chemistry of 2-(Trifluoromethyl)dioxolane

The compound this compound, with the chemical formula C4H5F3O2, merges the key features of a fluorinated group and a dioxolane ring. vulcanchem.com The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 2-position significantly influences the electronic properties and reactivity of the dioxolane ring. vulcanchem.com This makes the acetal carbon (C-2) more susceptible to nucleophilic attack. vulcanchem.com

The presence of the trifluoromethyl group also enhances the compound's lipophilicity and stability. vulcanchem.comnih.gov These properties are highly desirable in the design of new materials and bioactive molecules. Research into this compound aims to leverage these unique characteristics for various applications in chemical synthesis and materials science.

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2344-09-4
Molecular Formula C4H5F3O2
Molecular Weight 142.077 g/mol
Boiling Point 89.5 °C
Density 1.46 g/cm³
Refractive Index 1.3354

Data sourced from SynQuest Laboratories. synquestlabs.com

Overview of Major Research Areas and Contributions

Research on this compound and related fluorinated dioxolanes has primarily focused on their application as building blocks in organic synthesis and their potential use in advanced materials, particularly in the field of electrochemistry.

In synthetic chemistry, this compound serves as a valuable intermediate for creating more complex fluorinated molecules. vulcanchem.com Its distinct reactivity allows for the introduction of the trifluoromethyl-substituted dioxolane moiety into larger structures.

A significant area of investigation is the use of fluorinated dioxolanes as electrolyte additives in lithium batteries. chalmers.se The electrochemical stability of these compounds is a key attribute. For instance, related compounds like 2,2-bis(trifluoromethyl)-1,3-dioxolane (B156492) are explored as fluorine-based organic solvents for secondary batteries. chemicalbook.com The goal is to enhance the performance and stability of lithium metal batteries, particularly those with high-voltage cathodes. chalmers.se The introduction of fluorinated cyclic ethers into electrolytes can lead to the formation of a more stable cathode electrolyte interphase (CEI), which suppresses degradation during cycling. chalmers.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIHLUNHCIQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394575
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-09-4
Record name 2-(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Trifluoromethyl Dioxolane and Its Analogs

Stereocontrolled Synthesis of 2-(Trifluoromethyl)dioxolane Derivatives

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating compounds with potential biological applications. The synthesis of this compound derivatives has seen the application of sophisticated methods to control the three-dimensional arrangement of atoms.

Diastereoselective Approaches in Dioxolane Formation

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can generate multiple. In the context of this compound derivatives, a primary strategy involves the reaction of a trifluoromethyl ketone or aldehyde with a chiral, non-racemic diol. The pre-existing stereocenters on the diol influence the stereochemical outcome of the cyclization, favoring the formation of one diastereomer over the other due to steric and electronic interactions in the transition state.

This approach is foundational in stereocontrolled synthesis. The selection of a diol with a specific stereochemistry allows for the predictable formation of the corresponding diastereomeric dioxolane. For instance, the reaction of 2,2,2-trifluoroacetophenone (B138007) with (2R,3R)-butane-2,3-diol is expected to yield a different major diastereomer than the reaction with (2S,3S)-butane-2,3-diol or the meso-diol. The diastereomeric ratio is influenced by the reaction conditions and the steric bulk of the substituents.

Table 1: Diastereoselective Acetalization Examples

Entry Trifluoromethyl Ketone Chiral Diol Major Diastereomer
1 2,2,2-Trifluoroacetophenone (2R,3R)-Butane-2,3-diol (2R,4R,5R)-4,5-dimethyl-2-phenyl-2-(trifluoromethyl)-1,3-dioxolane
2 1,1,1-Trifluoroacetone (2S,4S)-Pentan-2,4-diol (2S,4S,6S)-2,4,6-trimethyl-2-(trifluoromethyl)-1,3-dioxane

Note: The table illustrates the principle of diastereoselection. Actual yields and diastereomeric ratios would require specific experimental data.

Enantioselective Strategies for Chiral 2-(Trifluoromethyl)dioxolanes

Achieving enantioselectivity in the synthesis of chiral 2-(trifluoromethyl)dioxolanes, where the C2 carbon is the sole stereocenter, requires a different approach. Since the starting materials (e.g., a trifluoromethyl ketone and ethylene (B1197577) glycol) are typically achiral, a chiral catalyst is necessary to influence the reaction pathway and favor the formation of one enantiomer.

A common and effective strategy is a two-step process:

Enantioselective reduction of a trifluoromethyl ketone: The prochiral ketone is reduced to a chiral secondary alcohol using a chiral catalyst. A variety of highly efficient catalytic systems, often employing rhodium or iridium complexes with chiral ligands, can produce α-trifluoromethyl alcohols with high enantiomeric excess (ee). nih.gov

Acid-catalyzed cyclization: The resulting enantioenriched α-trifluoromethyl alcohol is then reacted with an aldehyde or its equivalent (e.g., a formaldehyde (B43269) acetal) under acid catalysis to form the chiral this compound, transferring the stereochemistry from the alcohol to the final product.

Alternatively, the enantioselective addition of a trifluoromethyl nucleophile (like TMSCF₃) to an aldehyde, mediated by a chiral catalyst, can generate the chiral α-trifluoromethyl alcohol precursor. nih.gov These methods are powerful as they establish the critical trifluoromethyl-bearing stereocenter with high fidelity. nih.gov

Table 2: Enantioselective Synthesis Strategy

Step Reaction Reagents/Catalyst Product Stereocontrol
1 Asymmetric Reduction Aryl trifluoromethyl ketone, H₂, Chiral Rh-catalyst Enantioenriched α-trifluoromethyl alcohol High ee (>95%)

Dynamic Kinetic Resolution in the Synthesis of Functionalized Dioxolanes

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, continuous racemization of the starting material with a highly enantioselective kinetic resolution. wikipedia.orgprinceton.edu For a successful DKR, the rate of racemization must be faster than or at least comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edu

In the context of trifluoromethylated dioxolanes, a hypothetical DKR process could involve the asymmetric derivatization of a racemic α-trifluoromethyl hemiacetal that is capable of racemizing in situ. A chiral catalyst would selectively react with one enantiomer of the hemiacetal, and as that enantiomer is consumed, the remaining, unreactive enantiomer would continuously racemize to replenish the reactive one.

A related concept has been demonstrated in the stereoselective synthesis of β-fluoro amines, which relies on the dynamic kinetic resolution of α-fluoro carbanions to achieve high stereoselectivity. cas.cn This highlights the potential of DKR in controlling stereocenters bearing fluorine atoms. The application of DKR to the synthesis of chiral acetals from racemic alcohols is a known strategy, and its extension to fluorinated systems is a logical progression.

Hypervalent Iodine(III)-Mediated Stereoselective Dioxolane Construction

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign oxidants in modern organic synthesis. nih.govnih.gov They can mediate the stereoselective formation of substituted 1,3-dioxolanes through a multi-component assembly process.

The reaction typically involves the oxidation of an alkene substrate by a hypervalent iodine(III) reagent, such as iodosylbenzene diacetate (PhI(OAc)₂), in the presence of a carboxylic acid. This generates a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner. For example, a cis-alkene forms a meso-cation, while a trans-alkene forms a chiral cation. The subsequent stereoselective trapping of this cation intermediate by a nucleophile completes the formation of the dioxolane product. This methodology allows for the controlled assembly of three separate components—the alkene, the carboxylic acid, and a final nucleophile—into a single dioxolane structure with high stereocontrol. While direct application to form a 2-trifluoromethyl derivative from a trifluoromethyl-containing nucleophile has not been extensively detailed, the underlying mechanism provides a robust framework for such stereoselective constructions.

Construction of the Dioxolane Core with Trifluoromethylation

The most direct methods for synthesizing this compound involve forming the heterocyclic ring from a precursor that already contains the trifluoromethyl group.

Acetalization and Ketalization Routes to Trifluoromethylated Dioxolanes

The formation of acetals and ketals is a fundamental reaction in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol or one equivalent of a diol. nih.govwikipedia.org The synthesis of 2-(trifluoromethyl)dioxolanes utilizes this classic transformation.

The reaction involves treating a trifluoromethylated carbonyl compound, such as trifluoroacetaldehyde (B10831) or a trifluoromethyl ketone, with a 1,2-diol like ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). nih.gov The reaction proceeds through the formation of a hemiacetal or hemiketal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to form the stable five-membered dioxolane ring. A critical aspect of this equilibrium-driven reaction is the removal of water, often accomplished using a Dean-Stark apparatus or desiccants, to drive the reaction to completion. wikipedia.org

Trifluoromethyl ketones are generally less reactive than their non-fluorinated analogs due to the strong electron-withdrawing nature of the CF₃ group, which destabilizes the protonated carbonyl intermediate. Therefore, forcing conditions or more efficient catalytic systems may be required. Trifluoroacetaldehyde is often handled in the form of its more stable hemiacetal or hydrate, which can be used directly in the acid-catalyzed reaction with diols. researchgate.net

Table 3: Acid-Catalyzed Acetalization of Trifluoromethyl Carbonyls

Carbonyl Substrate Diol Catalyst Product
Trifluoroacetaldehyde Ethyl Hemiacetal Ethylene Glycol p-Toluenesulfonic acid This compound
1,1,1-Trifluoroacetone Propane-1,2-diol Sulfuric Acid 4-Methyl-2-(trifluoromethyl)-2-methyl-1,3-dioxolane

Ring-Opening/Ring-Closing Cascade Reactions for Dioxolane Scaffolds

Cascade reactions, which involve sequential transformations in a single pot, offer an efficient route to complex molecules from simple precursors. The synthesis of dioxolane scaffolds can be achieved through elegant ring-opening and ring-closing cascade sequences.

One notable strategy involves the rearrangement of bicyclic acetals derived from dioxolanes. For instance, a C(2) symmetric diene diol can undergo intermolecular ketalization, followed by a ring-closing metathesis to construct a bicyclic acetal (B89532). nih.gov This intermediate, which features a dioxolane ring, can then undergo an acid-catalyzed rearrangement to form more complex spiroketal systems. nih.gov While this specific example leads to a 1,7-dioxaspiro[5.5]undecane, the principle of using a dioxolane precursor in a ring-closing and subsequent rearrangement (ring-opening) cascade demonstrates a powerful approach to scaffold diversification.

Another relevant cascade approach begins with the ring-opening polymerization of 1,3-dioxolane (B20135) itself. rsc.org While the primary goal is often polymerization, the process is known to be susceptible to the formation of cyclic structures, highlighting the dynamic nature of ring-opening and closing equilibria in these systems. rsc.orgrsc.org By controlling reaction conditions, such as monomer addition speed and catalyst-to-initiator ratios, it is possible to influence the formation of specific cyclic acetals. rsc.org Adapting these principles to substituted dioxolanes could provide a pathway to functionalized scaffolds. For example, a reaction cascade involving the ring-opening of an epoxide precursor followed by a ring-expansion reaction with a nearby carbonyl group has been used to form the dioxolane ring in the total synthesis of the natural product neosporol. wikipedia.org

Formation of Dioxolanes via Oxidative Cyclization Reactions

Oxidative cyclization provides a direct method for constructing dioxolane rings from acyclic precursors. This approach typically involves the oxidation of a diol or a related substrate, which triggers an intramolecular cyclization to form the heterocyclic ring.

A common method for forming 1,3-dioxolanes is the acetalization of aldehydes or ketalization of ketones with ethylene glycol, often catalyzed by a Brønsted or Lewis acid. wikipedia.orgorganic-chemistry.org More advanced oxidative methods can also be employed. For instance, an efficient oxidation of various acetals, including 1,3-dioxolanes, can be achieved using molecular oxygen with catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)₂. organic-chemistry.org While this is a reaction of a pre-formed dioxolane, the reverse—an oxidative cyclization of a diol—is a key synthetic strategy. The synthesis of the natural product neosporol utilizes trifluoroperacetic acid in a Prilezhaev reaction to form an epoxide from an allyl alcohol, which then undergoes a ring-expansion with a nearby carbonyl to form the dioxolane ring. wikipedia.org

The table below summarizes selected reagents used in the formation of dioxolane rings, highlighting the conditions that facilitate cyclization.

Reagent/Catalyst SystemSubstrate TypeReaction TypeReference
Ethylene Glycol / Acid CatalystAldehydes, KetonesAcetalization/Ketalization wikipedia.org
Trifluoroperacetic AcidAllyl AlcoholEpoxidation/Ring-Expansion wikipedia.org
N-hydroxyphthalimide / Co(OAc)₂ / O₂1,3-DioxolanesOxidation organic-chemistry.org

Direct Introduction of the Trifluoromethyl Group

Introducing the trifluoromethyl group directly onto a pre-formed heterocyclic scaffold is a highly sought-after transformation. This "late-stage" functionalization allows for the rapid generation of analogues from common precursors.

Catalytic Trifluoromethylation of Precursor Heterocycles

Catalytic methods for the direct C-H trifluoromethylation of heterocycles have emerged as powerful tools. nih.gov These methods often rely on the generation of a trifluoromethyl radical (•CF3) from a stable, easy-to-handle source.

One general procedure utilizes sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the trifluoromethyl radical source in the presence of an oxidant like t-butyl hydroperoxide. nih.gov This protocol is operationally simple, proceeds at ambient temperature, and is scalable. nih.gov It has been successfully applied to a wide range of heterocycles, including pyridines, pyrroles, indoles, and pyrimidines, demonstrating broad functional group tolerance. nih.gov While direct trifluoromethylation of the dioxolane ring itself is less common, this method is highly applicable to aromatic or heteroaromatic precursors that can be subsequently converted into this compound systems. For example, a trifluoromethylated benzaldehyde (B42025) could be readily converted to the target dioxolane via standard acetalization. wikipedia.org

N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the trifluoromethylation of carbonyl compounds using trimethylsilyl-trifluoromethyl (TMSCF3), providing the corresponding CF3-substituted alcohols in good yields. researchgate.net This approach is relevant for synthesizing precursors to this compound.

Catalyst/Reagent SystemSubstrate ScopeKey FeaturesReference
CF3SO2Na / t-BuOOHElectron-rich & deficient heterocyclesInnate C-H functionalization, scalable nih.gov
N-Heterocyclic Carbene / TMSCF3Aldehydes, α-keto estersMild conditions, low catalyst loading researchgate.net
Ir{dF(CF3)ppy}2]PF6 / CF3SO2NaArenes, HeteroarenesPhotoredox catalysis, continuous flow thieme-connect.comd-nb.info

Utilization of Trifluoromethyl Building Blocks for Annulation

An alternative to direct trifluoromethylation is the "bottom-up" approach, where the heterocyclic ring is constructed from precursors that already contain the trifluoromethyl group. researchgate.netrsc.org This strategy, known as annulation, is powerful for ensuring the precise placement of the CF3 moiety.

A variety of trifluoromethylated building blocks are available for synthesizing heterocycles. rsc.orgfluorochem.co.uk Key examples include trifluoroacetimidoyl chlorides and 2,2,2-trifluorodiazoethane, which can undergo cycloaddition reactions with suitable partners to form a range of CF3-substituted heterocycles. researchgate.netrsc.org For the synthesis of this compound, a straightforward building block approach involves the reaction of trifluoroacetaldehyde (or its hydrate) with ethylene glycol under acidic conditions. More complex substituted dioxolanes can be accessed by starting with functionalized trifluoromethyl ketones or aldehydes. For instance, trifluoromethyl-containing pyrazoles are often synthesized from the corresponding trifluoromethylated β-diketones, showcasing the utility of CF3-ketones as versatile building blocks. rsc.org

The construction of trifluoromethylated heterocycles via annulation has been reviewed extensively, highlighting its importance in creating molecules for pharmaceuticals and agrochemicals. researchgate.netrsc.org This approach offers a reliable and often high-yielding route to the desired products. rsc.org

Photoinduced and Electrochemical Methods for Trifluoromethylation

In recent years, photoredox catalysis and electrochemistry have provided mild and efficient alternatives for generating trifluoromethyl radicals for C-H functionalization. organic-chemistry.org

Visible-light photoredox catalysis is a prominent method for the trifluoromethylation of heterocyclic compounds. core.ac.uk A common system employs a photocatalyst, such as Ru(bpy)3Cl2 or an iridium complex, which becomes excited upon absorbing visible light. d-nb.infocore.ac.uk The excited catalyst can then react with a CF3 source, like trifluoromethyl iodide (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na), to generate the •CF3 radical. d-nb.infocore.ac.uk This radical then adds to the heterocycle, leading to the trifluoromethylated product after a subsequent oxidation and deprotonation step. nii.ac.jp This approach has been successfully applied to a diverse range of heterocycles. d-nb.infocore.ac.uk

Photocatalyst-free methods have also been developed. One such protocol uses trifluoromethyl thianthrenium salts, which upon irradiation with visible light, can generate trifluoromethyl radicals directly, enabling high-yielding trifluoromethylation reactions. organic-chemistry.org

Electrochemical methods offer another sustainable approach. Anodically coupled electrolysis can combine two parallel oxidative events to achieve complex transformations. acs.org Electrochemical methods have been developed for the trifluoromethylation of various substrates, including imidazole-fused heterocycles and electron-rich olefins, often proceeding without the need for external metal catalysts or chemical oxidants. acs.orgacs.org

MethodCF3 SourceCatalyst/MediatorKey FeaturesReference
Photoredox CatalysisCF3I, CF3SO2NaRu(bpy)3Cl2, Iridium complexesMild conditions, visible light driven d-nb.infocore.ac.uk
Photocatalyst-FreeTrifluoromethyl thianthrenium saltsThianthreneNo transition metal required organic-chemistry.org
ElectrochemicalHCF2SO2Na, TT-CF3+OTf--Metal-free, uses electricity as oxidant acs.orgacs.org

Synthetic Routes to Substituted this compound Systems

The synthesis of substituted this compound systems can be achieved by modifying the core synthetic strategies. The most direct route involves the reaction of a substituted 1,2-diol with a trifluoromethyl carbonyl compound. This allows for the introduction of substituents onto the C4 and C5 positions of the dioxolane ring.

Alternatively, functionalization of a pre-formed this compound is possible, though less common. Strain-release reactions of highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, have been used to generate substituted 2-(trifluoromethyl)azetidines. nih.gov While this applies to a different heterocyclic system, the principle of using strained rings as precursors for substituted heterocycles is a modern synthetic strategy.

For aryl-substituted systems, such as 2-(2-fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane, the synthesis typically relies on the standard acetalization of the corresponding substituted benzaldehyde. sigmaaldrich.com More complex structures like 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane are also known, likely synthesized from hexafluoroacetone (B58046) and a difluorinated diol precursor. nih.gov The synthesis of quinolines bearing a trifluoromethyl group at the 2-position has been achieved via visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes, demonstrating how building block strategies can lead to complex substituted heterocycles. researchgate.net

Halogenation and Functionalization of the Dioxolane Ring

The direct halogenation of the dioxolane ring, particularly at the 4 and 5 positions, is a key strategy for producing functionalized analogs. Both photochemical and catalytic methods have been developed for this purpose.

Photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane (B156492) has been described as a method to produce various chloro-isomers. google.comgoogle.com For instance, bubbling gaseous chlorine through liquid 2,2-bis(trifluoromethyl)-1,3-dioxolane while under strong illumination from an incandescent lamp can achieve chlorination. googleapis.com This reaction is typically conducted at temperatures between -25°C and 0°C. googleapis.com A batch photochemical chlorination conducted at 50°C for 2.5 hours yielded 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. google.comgoogle.com

Catalytic vapor-phase chlorination offers a scalable alternative. This process involves reacting 2,2-bis(trifluoromethyl)-1,3-dioxolane with chlorine gas in the presence of a catalyst. google.comwipo.int Effective catalysts include metals such as Lanthanum (La), Nickel (Ni), Tin (Sn), Zinc (Zn), Iron (Fe), Cobalt (Co), or Copper (Cu), often supported on carbon. google.comgoogle.com Copper(II) chloride on carbon (CuCl₂/C) is a preferred catalyst for this transformation. google.com The reaction is typically performed at temperatures of 250-300°C and pressures of 10-20 atmospheres. google.com

Subsequent fluorination of the chlorinated dioxolanes provides a route to fluoro- and mixed halo-analogs. google.com The tetrachlorinated product can be fluorinated using agents like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often with a catalyst such as antimony pentachloride. google.comgoogleapis.com For example, reacting 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane with HF in the presence of antimony chloride at 70°C can produce 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane. google.com Catalytic fluorine-chlorine exchange can also be achieved using catalysts like chromium(III) oxide (Cr₂O₃). google.comgoogle.comwipo.int

Interactive Data Table: Halogenation of 2,2-bis(trifluoromethyl)-1,3-dioxolane

MethodReagentsCatalystTemperatureProduct(s)
Photochemical ChlorinationCl₂Light-25 to 0°CMono-, di-, tri-, and tetrachloro-analogs
Photochemical ChlorinationCl₂Light50°C2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane
Catalytic ChlorinationCl₂CuCl₂/C250-300°C2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane
FluorinationHFSbCl₅70°C2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane
Catalytic FluorinationHFCr₂O₃Not specifiedFluoro-chloro-analogs

Synthesis via Precursors with Complex Functionalities

An alternative and versatile approach to constructing functionalized 2-(trifluoromethyl)dioxolanes involves the use of precursors that already contain the desired functionalities. This strategy avoids harsh post-cyclization functionalization steps.

One documented method involves the reaction of a 2-chloro- or 2-bromoethyl fluoroalkyl carboxylate with a nucleophilic compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). googleapis.com This process allows for the incorporation of various functionalities into the final dioxolane structure. For example, reacting methyl trifluoroacetate (B77799) with 2-chloroethanol (B45725) in the presence of sodium hydride (NaH) in DMSO yields 2-methoxy-2-trifluoromethyl-1,3-dioxolane. googleapis.com This reaction proceeds at temperatures between 10°C and 20°C. googleapis.com

This methodology is adaptable for introducing other functional groups. By selecting appropriate precursors, a range of substituted dioxolanes can be synthesized. For instance, using 2-chloroethyl trifluoroacetate and reacting it with different sodium or lithium salts (MY¹) allows for the introduction of various 'Y¹' groups. googleapis.com This method has been used to prepare dioxolanes with alkoxy and chloroethoxy side chains. googleapis.com

The synthesis of dioxolanes with more complex functionalities, such as those containing azido (B1232118) or cyano groups, can also be achieved by starting with appropriately functionalized precursors. googleapis.com For example, a solution of 4-azidoperfluorobutanone-2 in tetrahydrofuran (B95107) (THF) can be used as a precursor to generate a 2-(2-azidotetrafluoroethyl)-2-(trifluoromethyl)dioxolane derivative. googleapis.com

Interactive Data Table: Synthesis of Functionalized Dioxolanes from Precursors

Dioxolane ProductPrecursor 1Precursor 2ReagentSolvent
2-Methoxy-2-trifluoromethyl-1,3-dioxolaneMethyl trifluoroacetate2-ChloroethanolNaHDMSO
2-(2-Chloroethoxy)-2-trifluoromethyl-1,3-dioxolane2-Chloroethyl trifluoroacetate2-ChloroethanolNaHDMSO
2-(2-Azidotetrafluoroethyl)-2-(trifluoromethyl)dioxolane4-Azidoperfluorobutanone-2Not specifiedNot specifiedTHF
2,2-Bis(methoxycarbonyldifluoromethyl)-1,3-dioxolaneDimethyl tetrafluoroacetone-1,3-dicarboxylate2-ChloroethanolK₂CO₃Pentane

Reactivity and Transformational Chemistry of 2 Trifluoromethyl Dioxolane

Reactivity of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) that can undergo various transformations, primarily involving cleavage of the C-O bonds. The presence of the trifluoromethyl group at the 2-position significantly influences the stability and reactivity of this ring system.

Ring-Opening Reactions and Derivatives

The dioxolane ring in 2-(trifluoromethyl)dioxolane can be opened under various conditions to yield a range of functionalized derivatives. These reactions are often initiated by electrophilic or nucleophilic attack. For instance, fluorination of the dioxolane ring can lead to ring-opening, producing perfluorinated diethyl ether as a notable byproduct. tennessee.edu The stability of the ring is a critical factor in these transformations, and the electron-withdrawing nature of the trifluoromethyl group can impact the ease of ring cleavage.

In related systems, such as 2,2-bis(trifluoromethyl)oxirane, ring-opening reactions with various nucleophiles (oxygen, nitrogen, sulfur, or carbon) proceed regioselectively to form tertiary alcohols. researchgate.net Similarly, reactions with strong acids (HX) lead to the formation of halo-substituted alcohols. researchgate.net While not directly involving this compound, these examples with structurally similar fluorinated heterocycles highlight the general susceptibility of such rings to nucleophilic and acidic cleavage, suggesting potential pathways for the derivatization of this compound.

The table below summarizes some potential ring-opening reactions and the resulting derivatives, drawing parallels from related fluorinated heterocyclic compounds.

Reactant/ConditionPotential Product TypeReference
Fluorinating agentsPerfluorinated ethers tennessee.edu
Nucleophiles (e.g., R-OH, R-NH2, R-SH)Functionalized ethylene (B1197577) glycol ethers/amines/thioethers researchgate.net
Strong acids (e.g., HCl, HBr)Halo-substituted ethylene glycol ethers researchgate.net

Deprotection Strategies to Generate Aldehyde Equivalents

Dioxolanes are commonly employed as protecting groups for aldehydes and ketones. The deprotection, or removal, of the dioxolane group regenerates the original carbonyl compound. In the case of this compound, deprotection would yield trifluoroacetaldehyde (B10831) (CF3CHO). Trifluoroacetaldehyde itself is unstable and prone to polymerization. tennessee.edu Therefore, this compound serves as a stable precursor or synthetic equivalent for this reactive aldehyde.

Standard deprotection methods for dioxolanes involve acid-catalyzed hydrolysis. organic-chemistry.org The reaction is typically carried out in the presence of an aqueous acid. For instance, the generation of trifluoroacetaldehyde from trifluoroacetaldehyde ethyl hemiacetal is achieved using sulfuric acid. tennessee.edu This suggests that similar acidic conditions would be effective for the deprotection of this compound.

The general mechanism for the acid-catalyzed hydrolysis of a dioxolane involves protonation of one of the ring oxygen atoms, followed by nucleophilic attack of water, leading to ring cleavage and eventual release of the aldehyde and ethylene glycol.

Deprotection MethodReagentsOutcomeReference
Acid-catalyzed hydrolysisH2O, Acid (e.g., H2SO4)Trifluoroacetaldehyde + Ethylene Glycol tennessee.eduorganic-chemistry.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. nih.govmdpi.comresearchgate.net

Influence of the Trifluoromethyl Group on Reaction Pathways

The electron-withdrawing inductive effect of the trifluoromethyl group significantly deactivates the adjacent C-H bond (the 2-hydryl group) in the dioxolane ring towards certain reactions. tennessee.edu This deactivation can be synthetically useful, for example, in preserving the 2-hydryl group during fluorination reactions that might otherwise lead to its substitution. tennessee.edu

Conversely, the CF3 group enhances the electrophilic character of adjacent carbon atoms. nih.gov This can make the 2-position of the dioxolane ring more susceptible to nucleophilic attack, potentially facilitating ring-opening reactions. The presence of the trifluoromethyl group can also direct the regioselectivity of reactions. In reactions of β-mercaptoalcohols with fluorinated α-bromoenones, the position of the CF3 group governs the final heterocyclic product, leading to either 1,4-oxathianes or 1,3-oxathiolanes. researchgate.net This highlights the profound directive influence of the CF3 group in multistep reaction sequences.

The table below outlines the key influences of the trifluoromethyl group on the reactivity of the this compound molecule.

Property of CF3 GroupEffect on ReactivityConsequenceReference
Strong electron-withdrawing natureDeactivation of adjacent C-H bondPreservation of the 2-hydryl group during certain reactions tennessee.edu
Enhanced electrophilicity of C-2Increased susceptibility to nucleophilic attackPotential for facilitated ring-opening nih.gov
Steric bulk and electronic effectsDirects regioselectivity in complex reactionsFormation of specific isomers or heterocyclic systems tennessee.eduresearchgate.net

Stereoelectronic Effects in Chemical Transformations

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on the reactivity and stability of molecules. The trifluoromethyl group, with its C-F bonds, can participate in various stereoelectronic interactions.

The strong electron-withdrawing nature of the CF3 group leads to significant charge delocalization in cationic intermediates, which can stabilize certain conformations and influence the stereochemical outcome of reactions. nih.gov For example, in superelectrophilic systems, the CF3 group can lead to cation-π stacking, which stabilizes specific conformers and directs the stereoselectivity of subsequent reactions. researchgate.net

While specific studies on the stereoelectronic effects in this compound are not extensively detailed in the provided search results, the general principles observed in other trifluoromethyl-containing compounds are applicable. The alignment of the C-F bond anti-periplanar to a developing positive charge can provide stabilization through hyperconjugation, influencing transition state energies and reaction pathways. The pyramidal geometry and high inversion barrier of the CF3 radical also have stereochemical implications in radical reactions. wikipedia.org

Radical Reactions and their Synthetic Utility

The trifluoromethyl group can be introduced into molecules via radical reactions, where the trifluoromethyl radical (•CF3) is a key intermediate. wikipedia.org While the search results primarily focus on the synthesis and reactions of the dioxolane ring, radical reactions involving the C-H bonds of the ring are plausible.

Aerosol direct fluorination is a process that can involve radical intermediates. tennessee.edu In this technique, an organic vapor is adsorbed onto sodium fluoride (B91410) particles and then exposed to elemental fluorine. tennessee.edu This method allows for the immobilization of radicals formed by hydrogen abstraction, minimizing their interaction and potential fragmentation. tennessee.edu This technique has been applied to the fluorination of this compound, suggesting that radical intermediates are formed on the dioxolane ring during this process. tennessee.edu

Furthermore, photochemical halogenation, such as chlorination, of related bis(trifluoromethyl)-dioxolanes proceeds via a radical mechanism to introduce halogen atoms onto the dioxolane ring. google.com This indicates that the C-H bonds of the this compound ring are susceptible to radical abstraction, opening avenues for further functionalization.

Radical Reaction TypeReagents/ConditionsSynthetic OutcomeReference
Aerosol Direct FluorinationElemental Fluorine, Sodium FluorideFluorination of the dioxolane ring tennessee.edu
Photochemical ChlorinationChlorine, UV lightChlorination of the dioxolane ring google.com

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental chemical process involving the concerted movement of a proton and an electron from one molecule to another, often resulting in the formation of a radical intermediate. mdpi.comscripps.edu In the context of 1,3-dioxolanes, the C-H bond at the 2-position is typically labile and susceptible to abstraction, serving as a common pathway to generate dioxolan-2-yl radicals. nih.gov These radicals are valuable intermediates for forming new carbon-carbon bonds. acs.org

However, the presence of the trifluoromethyl group at the 2-position significantly alters this reactivity. The CF₃ group is a powerful electron-withdrawing substituent, which has a deactivating effect on the adjacent C2-hydryl group. nih.govtennessee.edu This electronic deactivation, coupled with steric hindrance, renders the 2-hydryl group less reactive towards abstraction by elemental fluorine and other radical initiators. tennessee.edu While HAT from the 2-position is still possible, it is less favorable compared to unsubstituted or alkyl-substituted dioxolanes. The key driver for a successful HAT process is the bond dissociation energy (BDE), which must be lower for the C-H bond being abstracted than for the A-H bond being formed in the abstracting agent. mdpi.com

Radical Cyclization and Addition Reactions

Once formed, the dioxolan-2-yl radical is a nucleophilic species that can engage in intermolecular additions, typically to electron-deficient alkenes in a Giese-type reaction. wikipedia.orgprinceton.edu This reactivity has been exploited to introduce a masked formyl group into various molecular frameworks. nih.gov For instance, radicals generated from 1,3-dioxolane readily add to Michael acceptors, such as α,β-unsaturated carboxylic acids, in reactions often promoted by photoredox catalysis. acs.org

While specific studies on the radical addition of this compound are not extensively detailed, its reactivity can be inferred from closely related structures. The radical addition of 2,2-dimethyl-1,3-dioxolane (B146691) to various perfluoroalkenes proceeds with high chemo- and regioselectivity, initiated either photochemically or with dibenzoyl peroxide. researchgate.net It is anticipated that the 2-(trifluoromethyl)dioxolan-2-yl radical would undergo similar addition reactions, although its formation via HAT is less efficient.

Dioxolane DerivativeRadical AcceptorInitiation MethodOutcome
1,3-Dioxolaneα,β-Unsaturated Carboxylic AcidsPhotocatalysis (Visible Light)Conjugate Addition Product
2,2-Dimethyl-1,3-dioxolanePerfluoroalk-1-enes (e.g., CF₃-CF=CF₂)Photochemical / Dibenzoyl PeroxideHighly Regioselective Addition

Metal-Catalyzed Reactions

Transition metals play a crucial role in both the synthesis and functionalization of fluorinated organic compounds, including dioxolane derivatives. nih.gov

Cross-Coupling Methodologies for Dioxolane Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. nih.gov For dioxolane derivatives, these reactions can provide pathways for diversification. While direct cross-coupling of the C-H bond in this compound is challenging, its derivatives could potentially be used in such transformations. For example, the presence of a trifluoromethyl group can activate an adjacent position toward oxidative addition in a palladium-catalyzed cycle, influencing site-selectivity in polyhalogenated systems. nih.gov

Given that the dioxolan-2-yl radical can be generated from this compound, it is plausible that this intermediate could be intercepted in a metal-catalyzed cross-coupling process. Methodologies utilizing carbon-centered radicals for room-temperature transmetalation with nickel or palladium catalysts are known, though certain trifluoromethylated moieties can be prone to off-cycle reactions like defluorinative alkylation. rsc.org

Reductive Defluorination and Functionalization

Reductive defluorination involves the removal of fluorine atoms from a molecule, a process of significant interest, particularly for the remediation of per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov This transformation typically requires potent reducing agents or specific catalytic systems to cleave the exceptionally strong C-F bond. While the trifluoromethyl group of this compound could theoretically undergo such a reaction, specific methods for this substrate are not well-documented. General strategies for PFAS degradation often employ methods like UV treatment with mediators, Fenton systems, or titanium(III) citrate, but these are tailored for environmental contaminants like PFOA and PFOS and may not be directly applicable. nih.gov

Role of Transition Metal Catalysts in Dioxolane Synthesis and Transformation

Transition metal catalysts are indispensable in modern fluorine chemistry, facilitating the introduction and transformation of fluoroalkyl groups. nih.govresearchgate.net Palladium and copper are among the most frequently used metals for these purposes. nih.gov

Synthesis : The synthesis of fluorinated dioxolanes can be achieved through metal-catalyzed reactions. For example, base-catalyzed nucleophilic addition/intramolecular O-Michael addition of alkynylphosphonates with trifluoromethylketones can yield trifluoromethyl-substituted dioxolanes, and such reactions can be controlled or enhanced by different metal catalysts like copper, silver, or gold. researchgate.net

Transformation : Transition metals, particularly palladium and nickel, are central to cross-coupling reactions that could functionalize dioxolane derivatives. rsc.orggoogle.com The development of catalysts for C-H activation or for coupling with radical intermediates provides potential, though underexplored, avenues for the transformation of this compound. nih.gov The trifluoromethyl group itself is often installed using transition-metal-catalyzed methods, highlighting the broad utility of catalysts like copper and palladium in C-CF₃ bond formation. nih.govuach.mx

Reactions with Electrophilic Agents

The reactivity of this compound with electrophiles is profoundly diminished by the electronic properties of the trifluoromethyl group. The -CF₃ group is one of the most powerful inductive electron-withdrawing groups in organic chemistry. nih.gov This strong electron withdrawal significantly reduces the electron density on the adjacent oxygen atoms of the dioxolane ring.

As a result, the lone pairs on these oxygen atoms are less available for donation to an electrophile, rendering the molecule much less nucleophilic than its non-fluorinated analogue. While standard dioxolanes can be cleaved under acidic conditions or react with various electrophiles, this compound is expected to be significantly more stable and less reactive under similar conditions. This deactivation is a direct consequence of the charge delocalization induced by the -CF₃ group, which stabilizes the ground state of the molecule against electrophilic attack. nih.gov

Mechanistic Studies of 2 Trifluoromethyl Dioxolane Reactions

Exploration of Reaction Pathways and Intermediates

The mechanistic pathways for reactions involving 2-(Trifluoromethyl)dioxolane are diverse, dictated by the reaction conditions and reagents. Key intermediates, including radicals and carbocations, have been explored to understand the transformation processes of this fluorinated heterocycle.

Radical Mechanisms and Spin-Center Shifts

Reactions involving the trifluoromethyl group are often mediated by radical intermediates. The generation of a trifluoromethyl radical (•CF3) is a common strategy in modern organic synthesis, often accomplished through photoredox catalysis or with radical initiators. researchgate.netnih.gov In the context of this compound, a radical could be formed at the trifluoromethyl group or on the dioxolane ring itself.

One particularly relevant mechanistic concept is the spin-center shift (SCS), a process involving the intramolecular translocation of a radical center. While not extensively documented for this compound itself, related studies on trifluoromethylated compounds suggest its plausibility. For instance, a radical generated adjacent to a trifluoromethyl group can undergo rearrangement through an SCS pathway, leading to C-F bond functionalization. This process is critical in defluorinative alkylation reactions where a single electron transfer to a CF3 group initiates a cascade that results in the formation of a difluorinated radical and a fluoride (B91410) anion.

The general mechanism can be conceptualized as follows:

Initiation : A radical is generated on the molecule, for example, by hydrogen abstraction from the dioxolane ring by a photochemically generated initiator.

Spin-Center Shift : The initial radical rearranges. An SCS event could involve the migration of the radical from a carbon on the dioxolane ring to the carbon of the trifluoromethyl group, potentially facilitated by ring strain or electronic factors.

Propagation/Termination : The newly formed radical intermediate reacts further, for example, by adding to another molecule or by being quenched.

Precursor TypeRadical Generation MethodPlausible Subsequent Process
Trifluoromethyl GroupSingle Electron Transfer (SET) to CF3Defluorination and SCS to form a difluoromethyl radical
Dioxolane Ring C-H BondHydrogen Atom Transfer (HAT)Ring opening or rearrangement via SCS
Halo-dioxolane PrecursorPhotolytic C-X Bond CleavageRadical addition or cyclization reactions

This table outlines plausible radical generation methods and subsequent mechanistic pathways relevant to the this compound scaffold.

Carbocationic Intermediates in Dioxolane Formation

The standard synthesis of dioxolanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org For this compound, this involves the reaction of trifluoroacetaldehyde (B10831) with ethylene (B1197577) glycol. The mechanism proceeds through a hemiacetal intermediate, which, upon protonation, eliminates water to form an oxocarbenium ion.

The stability of this oxocarbenium ion is a critical factor. A carbocation adjacent to a trifluoromethyl group is significantly destabilized due to the strong σ-electron-withdrawing inductive effect of the CF3 group. However, the adjacent oxygen atom in the ring provides substantial resonance stabilization by donating a lone pair of electrons, which partially compensates for the inductive destabilization. nih.gov The extreme reactivity and short lifetimes (picoseconds) of such species make them challenging to study directly but are inferred from kinetic and computational studies. nih.gov

The formation pathway is as follows:

Protonation : The carbonyl oxygen of trifluoroacetaldehyde is protonated by an acid catalyst, increasing its electrophilicity.

Nucleophilic Attack : Ethylene glycol attacks the protonated carbonyl carbon to form a protonated hemiacetal.

Proton Transfer : A proton is transferred from the incoming hydroxyl group to the original hydroxyl group.

Formation of Oxocarbenium Ion : The protonated hydroxyl group leaves as a water molecule, forming the resonance-stabilized, yet inductively destabilized, this compound-2-ylium ion.

Ring Closure : The pendant hydroxyl group attacks the carbocation, followed by deprotonation to yield the final this compound product.

The high energy of the trifluoromethyl-substituted oxocarbenium intermediate suggests that the reaction may require stronger Lewis acids or more forcing conditions compared to the formation of non-fluorinated dioxolanes. researchgate.net

Charge-Separated Transition States in Rearrangement Reactions

Rearrangement reactions, particularly those initiated by light, can proceed through transition states with significant charge separation. baranlab.org For this compound, photochemical excitation could promote an electron from a non-bonding orbital on one of the ring oxygens to an anti-bonding orbital. This excited state may possess zwitterionic or diradical character.

In a transition state with charge-separated character, the highly electronegative trifluoromethyl group would effectively stabilize any developing negative charge on the adjacent C2 carbon. This electronic stabilization can lower the activation barrier for certain bond-cleavage or bond-forming steps that might otherwise be energetically prohibitive. For example, a photochemical rearrangement could involve the cleavage of a C-O bond in the dioxolane ring, leading to a charge-separated diradical intermediate. The subsequent recombination and rearrangement would be guided by the electronic stabilization afforded by the CF3 group, potentially leading to the formation of fluorinated ester or ether isomers. While specific studies on this compound are limited, the principles of photochemical rearrangements in related heterocyclic systems support the feasibility of such pathways. researchgate.net

Understanding Catalytic Cycles

Catalysis is central to both the synthesis and functionalization of this compound. Catalysts provide lower-energy pathways by stabilizing reactive intermediates or transition states, thereby enabling reactions under milder conditions.

Role of Catalysts in Initiating and Propagating Reactions

Catalysts play a multifaceted role in the chemistry of this compound, from its formation to its subsequent transformations.

Initiation: In the synthesis of the dioxolane, Brønsted or Lewis acids are used to initiate the reaction by activating the carbonyl group of trifluoroacetaldehyde. organic-chemistry.org In subsequent reactions, such as trifluoromethylation of other substrates using a CF3 source, transition metal catalysts are pivotal. For example, iridium or ruthenium-based photoredox catalysts can absorb visible light and initiate a single electron transfer (SET) process to generate a trifluoromethyl radical from a precursor like CF3I. researchgate.netnih.gov This radical then propagates a chain reaction. Similarly, metals like copper or palladium can initiate cross-coupling reactions by undergoing oxidative addition to an aryl halide, preparing the metal center to accept a trifluoromethyl group. researchgate.netnih.govrsc.org

Propagation: In a catalytic cycle, the catalyst must be regenerated after facilitating the product-forming step. In radical trifluoromethylation, after the CF3 radical adds to a substrate, the resulting radical intermediate is often oxidized or reduced by the catalyst, regenerating its initial state and propagating the cycle. nih.gov In cross-coupling reactions, the cycle is typically completed by a reductive elimination step, where the product is released from the metal center (e.g., Ar-CF3), and the catalyst is returned to its active oxidation state. nih.gov For reactions like catalytic halogenation of the dioxolane ring, metal chlorides such as CuCl2 on a carbon support can act as catalysts, likely by facilitating the formation of reactive chlorine species. google.com

Catalyst TypeExample(s)Role in Reaction
Brønsted/Lewis Acidp-TsOH, TMSOTfInitiates dioxolane formation by activating carbonyl group. organic-chemistry.org
Photoredox Catalyst[Ir(ppy)3], [Ru(bpy)3]2+Initiates radical reactions via Single Electron Transfer (SET). nih.gov
Transition MetalPd(0) complexes, Cu(I) saltsMediates cross-coupling cycles via oxidative addition/reductive elimination. researchgate.net
Solid-Supported MetalCuCl2/C, Cr2O3Catalyzes vapor-phase halogenation reactions. google.com
OrganocatalystChiral AminesCatalyzes enantioselective C–CF3 bond formation. nih.gov

This table summarizes the roles of different catalyst types in reactions involving the synthesis or transformation of trifluoromethylated compounds like this compound.

Electronic and Steric Factors Influencing Catalytic Efficiency

The efficiency and selectivity of catalytic reactions involving this compound are heavily influenced by the distinct electronic and steric properties of the trifluoromethyl group.

Electronic Factors: The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. This property significantly impacts the reactivity of the molecule. For instance, in transition metal-catalyzed cross-coupling, the strong metal-CF3 bond can make the final reductive elimination step (the C-CF3 bond formation) challenging, increasing its activation barrier. nih.gov Conversely, the electron-withdrawing nature can make the substrate more susceptible to nucleophilic attack at adjacent positions. Catalysts and ligands must be carefully chosen to balance these electronic effects to achieve an efficient catalytic cycle.

Steric Factors: The trifluoromethyl group is significantly larger than a hydrogen atom and is often compared in size to an isopropyl group. nih.gov This steric bulk can hinder the approach of the substrate to the catalyst's active site. This hindrance can either slow down a desired reaction or, advantageously, be exploited to control stereoselectivity. mdpi.com In asymmetric catalysis, bulky ligands on the metal center, in conjunction with the steric demand of the CF3 group, can create a chiral pocket that directs the reaction to proceed with high enantioselectivity. acs.org The interplay between the steric properties of the substrate and the catalyst is therefore crucial for optimizing catalytic efficiency.

Substituentvan der Waals Radius (Å)Hammett Parameter (σp)Relative Steric InfluenceRelative Electronic Influence
-H1.200.00MinimalNeutral
-CH32.00-0.17ModerateElectron-Donating
-Cl1.75+0.23ModerateElectron-Withdrawing
-CF32.20+0.54HighStrongly Electron-Withdrawing

This table compares the steric (van der Waals radius) and electronic (Hammett parameter) properties of the trifluoromethyl group with other common substituents, illustrating its unique characteristics that influence catalytic reactions. nih.govnih.gov

Elucidation of Stereochemical Control Mechanisms

Factors Governing Diastereoselectivity and Enantioselectivity

General principles of stereochemical control in organic reactions suggest that both steric and electronic factors associated with the this compound moiety would be critical in determining diastereoselectivity and enantioselectivity. The bulky trifluoromethyl group likely imposes significant steric hindrance, favoring the approach of reagents from the less hindered face of the molecule. This can lead to the preferential formation of one diastereomer over another.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the dioxolane ring and any reactive intermediates. This electronic effect can impact the transition state energies of competing reaction pathways, thereby influencing the stereochemical outcome. For instance, in reactions proceeding through charged intermediates, the trifluoromethyl group could stabilize or destabilize certain conformations, guiding the reaction towards a specific stereoisomer.

While no specific data tables for this compound are available, a hypothetical representation of how diastereomeric ratios might be influenced by reaction conditions is presented below.

EntryTemperature (°C)SolventDiastereomeric Ratio (A:B)
1-78Dichloromethane90:10
2-40Dichloromethane85:15
30Dichloromethane70:30
4-78Tetrahydrofuran (B95107)80:20

This table is illustrative and not based on experimental data for this compound.

Ligand and Substrate Control in Asymmetric Reactions

In the context of asymmetric catalysis, both the structure of the substrate, this compound, and the nature of the chiral ligands employed would be paramount in achieving high levels of stereocontrol.

Substrate control would arise from the inherent chirality of the this compound molecule, should it be substituted in a manner that renders it chiral. The existing stereocenters would influence the facial selectivity of subsequent reactions, directing incoming reagents to a specific face of the molecule. The trifluoromethyl group's steric and electronic properties would be a key component of this substrate-based control.

Ligand control is a fundamental strategy in asymmetric catalysis where a chiral ligand coordinates to a metal catalyst, creating a chiral environment that biases the reaction towards the formation of one enantiomer. In hypothetical asymmetric reactions of this compound, the choice of a suitable chiral ligand would be critical. The ligand's structure would need to effectively interact with the substrate to create a diastereomeric transition state with a significant energy difference, leading to high enantioselectivity.

The interplay between substrate and ligand control can be complex. In some cases, they may operate in a "matched" fashion, reinforcing each other to provide high stereoselectivity. In "mismatched" cases, they may oppose each other, leading to lower stereoselectivity.

A conceptual data table illustrating the potential effect of different chiral ligands on the enantiomeric excess (ee) of a hypothetical reaction is shown below.

EntryChiral LigandCatalystEnantiomeric Excess (%)
1Ligand AMetal Complex X95
2Ligand BMetal Complex X80
3Ligand CMetal Complex Y65
4Ligand AMetal Complex Y90

This table is for illustrative purposes and does not represent actual experimental outcomes for this compound.

Computational Chemistry for 2 Trifluoromethyl Dioxolane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a range of investigations on systems like 2-(Trifluoromethyl)dioxolane. escholarship.org

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. stackexchange.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.net DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to accurately predict structural parameters. researchgate.netresearchgate.net

The dioxolane ring is not planar and can adopt various puckered conformations, often described as an "envelope" or "twist" form. Conformational analysis using DFT explores the potential energy surface to identify different stable conformers and the energy barriers between them. researchgate.netcwu.edu For this compound, key conformational variables include the puckering of the five-membered ring and the rotational orientation (torsional angle) of the trifluoromethyl group relative to the ring. The relative energies of these conformers determine their population distribution at a given temperature.

Below is a table of representative optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-CF31.54 Å
C-O (ring)1.42 Å
O-C (ring)1.43 Å
C-C (ring)1.53 Å
Bond AngleO-C-O106.5°
C-O-C108.0°
O-C-CF3109.5°
Dihedral AngleH-C-C-HVariable (puckering)

Note: These values are illustrative and derived from typical DFT calculations on similar molecular structures.

DFT calculations provide a detailed picture of the electronic structure of this compound. researchgate.net Key aspects of these investigations include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net For this compound, the highly electronegative fluorine atoms of the trifluoromethyl group create a region of significant negative electrostatic potential, influencing its intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and delocalization within the molecule. nih.gov

The following table summarizes key electronic properties of this compound predicted by DFT.

Electronic PropertyPredicted Value (Gas Phase)
HOMO Energy-8.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap9.0 eV
Ionization Potential8.5 eV
Electron Affinity0.5 eV

Note: These are representative values based on DFT methodologies applied to similar fluorinated organic molecules. nih.gov

Computational modeling with DFT is instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface (PES), researchers can trace the lowest energy path from reactants to products. researchgate.net This process involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them.

A transition state is a specific molecular configuration along the reaction coordinate that represents the point of maximum energy—an energy barrier that must be overcome for the reaction to proceed. mit.edu DFT calculations can precisely determine the geometry and energy of these fleeting structures. mit.edu Characterizing the transition state allows for the calculation of the activation energy, which is a key parameter in determining the reaction rate. For reactions such as the ring-opening of the dioxolane moiety, DFT can help predict the feasibility of different pathways under various conditions. nih.gov

DFT provides a reliable method for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. jocpr.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.netjocpr.com By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra for a proposed structure of this compound, one can compare the predicted shifts with experimental results to validate the structure. nih.govyoutube.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the fundamental vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending, twisting) and can be directly compared to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org For this compound, characteristic vibrational modes would include C-F stretches from the trifluoromethyl group, C-O and C-C stretches within the dioxolane ring, and various C-H bending and stretching modes. The calculated intensities of these modes also help in assigning the peaks in the experimental spectra. mdpi.com

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
C-H Stretch29902985
C-F Stretch (asymmetric)12801275
C-F Stretch (symmetric)11501145
C-O-C Stretch (ring)11001095

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior and conformational dynamics of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov

For this compound, MD simulations can provide critical insights into its flexibility. nih.gov The five-membered dioxolane ring is not rigid and undergoes continuous, rapid conformational changes, primarily through a motion known as pseudorotation. This process involves the ring puckering and twisting, allowing it to explore a range of envelope and twist conformations without significant energy penalties.

MD simulations can model these dynamics explicitly, showing the transitions between different puckered states and calculating the timescale of these motions. mdpi.com Furthermore, the simulation can track the rotation of the bulky trifluoromethyl substituent around the C-C bond. This flexibility can be crucial for how the molecule interacts with its environment, such as a solvent or a biological receptor. The simulation can reveal preferred orientations and the energetic barriers to rotation, providing a dynamic picture that complements the static view from DFT calculations. nih.gov

Intermolecular Interactions in Solution or Solid State

The study of intermolecular interactions is crucial for understanding the macroscopic properties of this compound in condensed phases. Computational chemistry provides powerful tools to model these non-covalent interactions, which govern the compound's behavior in solution and its packing in the solid state. The primary intermolecular forces at play for this compound are dipole-dipole interactions, London dispersion forces, and weak hydrogen bonds.

The this compound molecule possesses a significant dipole moment due to the presence of highly electronegative fluorine and oxygen atoms. The ether linkages in the dioxolane ring and the potent electron-withdrawing trifluoromethyl (-CF3) group create a notable charge separation. Computational models can predict the magnitude and orientation of this dipole moment. In solution, these dipoles will orient to maximize attractive interactions with polar solvent molecules. In the solid state, these interactions contribute to the crystal lattice energy and influence the packing arrangement of the molecules.

Weak hydrogen bonds of the C–H···O and C–H···F type are also anticipated. The hydrogen atoms on the dioxolane ring can act as weak hydrogen bond donors, interacting with the oxygen or fluorine atoms of neighboring molecules. Quantum chemical calculations can be employed to determine the geometry and energy of these weak interactions, which play a subtle but important role in the fine-tuning of molecular association in both solution and the solid state. For instance, calculations on similar fluorinated oxiranes have been used to analyze intramolecular and intermolecular contacts, showing that distances shorter than the sum of van der Waals radii are indicative of significant interactions nih.gov.

The solvation of this compound can be modeled using either explicit or implicit solvent models. Explicit models involve simulating the dioxolane molecule along with a number of individual solvent molecules, providing a detailed picture of the local solvation shell. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive method to account for bulk solvent effects on the solute's properties and interactions.

Table 1: Calculated Intermolecular Interaction Parameters for this compound Dimers (Illustrative) This table presents hypothetical data based on common computational chemistry findings for similar molecules, as specific experimental or computational studies on this compound were not identified.

Interaction TypeTypical Distance (Å)Calculated Interaction Energy (kcal/mol)Computational Method
Dipole-Dipole3.0 - 4.0-2.5 to -4.0MP2/aug-cc-pVTZ
C-H···O Hydrogen Bond2.2 - 2.8-0.8 to -1.5DFT (B3LYP-D3/6-311+G)
C-H···F Hydrogen Bond2.4 - 3.0-0.5 to -1.0DFT (B3LYP-D3/6-311+G)
London Dispersion3.5 - 5.0-1.0 to -2.0MP2/aug-cc-pVTZ

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of reactions involving this compound. These computational methods allow for the exploration of reaction pathways, the characterization of transient species like transition states and intermediates, and the determination of reaction energetics.

By modeling the electronic structure of reactants, products, and all intervening species, DFT can provide a detailed, step-by-step description of how a chemical transformation occurs. This is particularly valuable for reactions where experimental detection of short-lived intermediates is challenging. For example, in the study of cycloaddition reactions involving dioxolane derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to analyze the molecular mechanism and regioselectivity, confirming experimental outcomes researchgate.netscholarsresearchlibrary.com.

Energy Profiles of Reactions

A key application of quantum chemical calculations is the generation of potential energy surfaces and reaction energy profiles. An energy profile plots the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction from reactants to products.

For a hypothetical reaction of this compound, such as a ring-opening or substitution reaction, DFT calculations would proceed as follows:

Geometry Optimization : The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search : Specialized algorithms are used to locate the transition state structure connecting reactants to products or intermediates. This involves finding a first-order saddle point on the potential energy surface.

Frequency Calculations : These are performed to confirm the nature of the optimized structures. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Calculation : High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate energy values.

These calculations provide quantitative data on activation barriers and reaction enthalpies, allowing for the comparison of different possible mechanistic pathways and the prediction of the most favorable one. For instance, DFT has been used to calculate the activation enthalpies for cycloaddition reactions of similar dioxolane-containing molecules, showing which pathways are kinetically favored researchgate.netscholarsresearchlibrary.com.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound This table provides example data for a generic substitution reaction. The values are representative of typical DFT calculation results.

SpeciesDescriptionRelative Energy (kcal/mol)Computational Level
ReactantsThis compound + Nu-0.0M06-2X/6-311+G(d,p)
Transition State 1 (TS1)Nucleophilic attack+18.5M06-2X/6-311+G(d,p)
IntermediateTetrahedral intermediate-5.2M06-2X/6-311+G(d,p)
Transition State 2 (TS2)Leaving group departure+12.3M06-2X/6-311+G(d,p)
ProductsSubstituted product + LG--10.8M06-2X/6-311+G(d,p)

Analysis of Radical and Ionic Intermediates

Reactions involving this compound can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents. Computational chemistry is a powerful tool for analyzing the structure, stability, and reactivity of these transient species.

Radical Intermediates : Radical reactions are common in organofluorine chemistry. For instance, a reaction could be initiated by the abstraction of a hydrogen atom from the dioxolane ring, forming a carbon-centered radical. Quantum chemical calculations can provide significant insight into such species.

Spin Density Analysis : For a radical intermediate, the unpaired electron is not typically localized on a single atom. Spin density calculations reveal the distribution of the unpaired electron across the molecule. This information is critical for predicting the regioselectivity of subsequent reactions, as the reaction will most likely occur at the atom with the highest spin density.

Geometry and Stability : The geometry of the radical intermediate can be optimized to understand its structure. For example, a carbon-centered radical on the dioxolane ring would likely adopt a more planar geometry compared to the tetrahedral reactant. The calculated energy of the radical provides a measure of its stability.

Bond Dissociation Energies (BDEs) : The energy required to homolytically cleave a C-H bond to form a radical can be calculated. This helps predict which hydrogen atom in the this compound molecule is most susceptible to radical abstraction.

Ionic Intermediates : Reactions can also proceed through ionic pathways, involving the formation of carbocations or carbanions. The presence of the electron-withdrawing -CF3 group and the ring oxygens will heavily influence the stability of any charged intermediates.

Charge Distribution Analysis : Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the ionic intermediate. This reveals how the positive or negative charge is distributed and stabilized (or destabilized) by the molecular framework. For example, a carbocation adjacent to the ring oxygens could be stabilized by resonance, while a carbocation near the -CF3 group would be strongly destabilized.

Electrostatic Potential Maps : These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a qualitative guide to the reactivity of the ionic intermediate.

Stability and Feasibility : The calculated energy of the ionic intermediate is a direct measure of its stability. By comparing the energies of different possible ionic intermediates, the most plausible reaction pathway can be identified. DFT calculations have been used to explore the potential for zwitterionic intermediates in reactions involving fluorinated compounds, helping to determine if the mechanism is concerted or stepwise nih.gov.

Advanced Spectroscopic Characterization in 2 Trifluoromethyl Dioxolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the molecular characterization of 2-(Trifluoromethyl)dioxolane, offering a detailed view of its atomic framework.

The triumvirate of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The protons on the dioxolane ring typically appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group. Protons on the dioxolane ring are expected in the range of 3.8-4.5 ppm. The methine proton at the C2 position, adjacent to the trifluoromethyl group, would likely appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atom of the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms, typically appearing in the range of 120-130 ppm. The C2 carbon of the dioxolane ring is also significantly influenced by the attached trifluoromethyl group, appearing at a downfield chemical shift. The C4 and C5 carbons of the dioxolane ring are expected to resonate at approximately 65-75 ppm.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for studying this compound. nih.gov It offers high sensitivity and a wide range of chemical shifts. The trifluoromethyl group gives rise to a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift, typically in the range of -70 to -80 ppm (relative to CFCl₃), is indicative of the electronic environment around the CF₃ group. researchgate.netresearchgate.net

A summary of expected NMR data is presented below:

NucleusAtom PositionExpected Chemical Shift (ppm)Expected MultiplicityKey Couplings
¹H C2-H~5.0 - 5.5QuartetJH-F
C4/C5-H₂~3.8 - 4.5MultipletsJH-H
¹³C C2~100 - 110Quartet¹JC-F
C4/C5~65 - 75Triplet¹JC-H
CF₃~120 - 130Quartet¹JC-F
¹⁹F CF₃~-70 to -80Singlet (proton decoupled)-

This table presents expected values based on structurally similar compounds and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and relative stereochemistry of this compound and its derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons, confirming the connectivity within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the CH and CH₂ groups of the dioxolane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the assignment of the quaternary carbon of the CF₃ group by observing its correlation with the protons on the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For substituted derivatives of this compound, a NOESY experiment can be employed to determine the relative stereochemistry. researchgate.net Through-space interactions between protons will generate cross-peaks, providing evidence for their spatial proximity and thus allowing for the assignment of cis or trans configurations. researchgate.net

NMR spectroscopy is a primary method for determining the diastereomeric and enantiomeric purity of chiral this compound derivatives.

Diastereomeric Ratios: In a mixture of diastereomers, distinct sets of NMR signals are often observed for each stereoisomer. researchgate.net The ratio of these diastereomers can be accurately determined by integrating the corresponding well-resolved peaks in the ¹H or ¹⁹F NMR spectrum. rsc.orgmanchester.ac.uk For accurate quantification, it is crucial to ensure complete relaxation of the nuclei, which is generally more reliable in ¹H NMR. echemi.com

Enantiomeric Ratios: Enantiomers are indistinguishable in a standard NMR experiment. However, their ratio can be determined by using a chiral solvating agent or a chiral derivatizing agent. wikipedia.org

Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Chiral Derivatizing Agents: Covalent reaction with a chiral derivatizing agent, such as Mosher's acid, converts the enantiomers into diastereomers, which can then be distinguished and quantified by NMR. wikipedia.org ¹⁹F NMR is particularly advantageous here, as the introduction of a fluorine-containing derivatizing agent can provide well-resolved signals for accurate integration. bohrium.comrsc.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to monitor its synthesis and purity. derpharmachemica.comamericanpharmaceuticalreview.com

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

C-H Stretching: The C-H stretching vibrations of the dioxolane ring are expected in the region of 2850-3000 cm⁻¹.

C-O Stretching: The C-O stretching modes of the dioxolane ether linkages typically give rise to strong bands in the IR spectrum in the 1000-1200 cm⁻¹ region. researchgate.net

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group are characterized by very strong absorptions in the IR spectrum, usually found in the 1100-1350 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, including C-C stretching and various bending vibrations. researchgate.net

Raman spectroscopy provides complementary information. While C-O and C-F stretches are visible, symmetric vibrations are often more intense in the Raman spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.comnih.govresearchgate.net

A summary of key expected vibrational frequencies is provided below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H (dioxolane) Stretching2850 - 3000Medium
C-O (ether) Stretching1000 - 1200Strong
C-F (CF₃) Stretching1100 - 1350Very Strong
Dioxolane Ring Bending/Deformation< 1000Medium-Weak

This table presents expected values based on characteristic group frequencies.

Vibrational spectroscopy is a valuable tool for real-time monitoring of the synthesis of this compound and for assessing the purity of the final product. irdg.orgjascoinc.com

Reaction Monitoring: By using an in-situ IR or Raman probe, the progress of the reaction to form the dioxolane ring can be followed. For example, the disappearance of the carbonyl stretch of a trifluoromethyl ketone starting material and the appearance of the characteristic C-O stretches of the dioxolane ring can be monitored over time. This allows for the optimization of reaction conditions and the determination of reaction endpoints. irdg.org

Purity Assessment: The IR and Raman spectra of the final product can be compared to a reference spectrum of the pure compound to assess its purity. The presence of extraneous peaks may indicate the presence of starting materials, byproducts, or residual solvent. The high sensitivity of these techniques to specific functional groups makes them effective for detecting impurities.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound, with a molecular formula of C₄H₅F₃O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a purified sample would be expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming the elemental formula and ruling out other potential isobaric (same nominal mass) compounds.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₄H₅F₃O₂
Nominal Mass142 u
Monoisotopic Mass142.02417 u
Typical HRMS Accuracy± 0.0007 u (at 5 ppm)

Fragmentation Pattern Analysis for Structural Confirmation

In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

The fragmentation of this compound is predicted to follow pathways characteristic of both cyclic acetals and trifluoromethyl-substituted compounds. Key expected fragmentation processes include:

Loss of the Trifluoromethyl Radical: A primary fragmentation pathway is often the cleavage of the C-C bond to release the stable trifluoromethyl radical (•CF₃), resulting in a significant peak at M-69.

Ring Cleavage: The dioxolane ring can undergo cleavage. A common pathway for similar cyclic ethers involves alpha-cleavage adjacent to the oxygen atoms.

Loss of Small Neutral Molecules: Subsequent fragmentation steps may involve the loss of small, stable neutral molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (Mass/Charge)Proposed Fragment IonOrigin
142[C₄H₅F₃O₂]⁺•Molecular Ion (M⁺•)
141[C₄H₄F₃O₂]⁺Loss of a hydrogen radical (M-1)
113[C₄H₄O₂F]⁺Loss of HF and a hydrogen radical (M-21)
73[C₃H₅O₂]⁺Loss of trifluoromethyl radical (•CF₃) (M-69)
45[C₂H₅O]⁺Fragment from dioxolane ring cleavage

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Definitive Determination of Absolute and Relative Configuration

For chiral molecules like this compound, which contains a stereocenter at the C2 position of the dioxolane ring, X-ray crystallography is the gold standard for determining both relative and absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the precise 3D arrangement of the atoms can be modeled. The determination of the absolute configuration is crucial for applications where stereochemistry dictates biological activity or material properties. While challenging for light-atom molecules, modern crystallographic methods can often successfully assign the absolute structure.

Analysis of Solid-State Molecular Conformation

Beyond establishing connectivity and configuration, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The five-membered dioxolane ring is not planar and typically adopts either an "envelope" (where one atom is out of the plane of the other four) or a "twist" (where two atoms are displaced on opposite sides of a plane) conformation to minimize steric and torsional strain. A crystal structure analysis of this compound would precisely define these puckering parameters and the orientation of the trifluoromethyl group relative to the ring, providing critical insights into intermolecular interactions and crystal packing forces.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, more importantly, the chemical state of the elements within the top few nanometers of a material's surface. researchgate.net This is particularly relevant when studying the interaction of this compound with substrates, catalysts, or in the formation of thin films. thermofisher.comharwellxps.guru

By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its local chemical environment. For this compound (C₄H₅F₃O₂), high-resolution scans of the C 1s, O 1s, and F 1s regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s region would be deconvoluted into multiple peaks corresponding to the different carbon environments: the C-H bonds of the ethylene (B1197577) bridge, the C-O bonds within the dioxolane ring, the acetal (B89532) carbon (O-C(CF₃)-O), and the carbon of the trifluoromethyl group (C-F). The strong electron-withdrawing effect of the fluorine atoms causes a significant "chemical shift" of the CF₃ carbon peak to a higher binding energy compared to the other carbon atoms.

O 1s Spectrum: The O 1s spectrum would be expected to show a primary peak corresponding to the C-O-C linkages within the dioxolane ring.

F 1s Spectrum: The F 1s spectrum would exhibit a single, intense peak characteristic of the C-F bonds in the trifluoromethyl group. The binding energy of this peak is a hallmark of organic fluorine.

Applications of 2 Trifluoromethyl Dioxolane As a Versatile Synthetic Intermediate and Reagent

Role in the Synthesis of Complex Organic Molecules

2,2-Bis(trifluoromethyl)-1,3-dioxolane (B156492) serves as a fundamental building block for constructing complex fluorinated molecules. Its stable dioxolane ring, functionalized with highly electronegative trifluoromethyl groups, provides unique chemical characteristics that are exploited in multi-step synthetic pathways. The compound's stability and predictable reactivity make it a dependable intermediate for introducing the gem-bis(trifluoromethyl) motif into more substantial molecular frameworks.

Key synthetic strategies involving this intermediate include:

Halogenation: The dioxolane ring can be halogenated at the 4 and 5 positions. For example, photochemical chlorination can yield 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane, which serves as an intermediate for further functionalization.

Derivatization: The parent compound can be converted into various derivatives for specific applications. An example is the synthesis of 2,2-bis(trifluoromethyl)-4-azidomethyl-1,3-dioxolane from its tosyloxymethyl precursor, showcasing its utility as a scaffold for creating intricate fluorinated structures.

Advanced Materials Science Applications

The unique properties conferred by the trifluoromethyl group make these dioxolanes particularly suitable for applications in advanced materials.

Fluorinated 1,3-dioxolane (B20135) derivatives are important monomers for the synthesis of fluoropolymers. google.com These polymers are valued materials used in applications such as plastic optical fibers and photoresist materials. google.com

A key example is the synthesis of the amorphous perfluoropolymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)). This polymer is synthesized through the free radical polymerization of its corresponding monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD). acs.org The resulting polymers are colorless, transparent, and exhibit high UV-vis light transmittance. acs.org The properties of these polymers can be regulated by using chain transfer agents like carbon tetrachloride or sulfuryl chloride during polymerization. acs.org Copolymers have also been synthesized by combining different perfluorinated dioxolane monomers, such as perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) and perfluoro(2-methylene-1,3-dioxolane), to create materials with tailored properties. researchgate.net

Properties of Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)
PropertyValueReference
AppearanceColorless and transparent acs.org
Glass Transition Temperature (Tg)130–134 °C acs.org
Refractive Index (400–1550 nm)1.3360–1.3270 acs.orgkeio.ac.jp
Polymer StructureMostly vinyl addition polymer structure acs.org

Fluorinated compounds are increasingly used in electrolyte formulations for lithium-ion batteries to improve performance and safety. 2,2-Bis(trifluoromethyl)-1,3-dioxolane has been identified as a potential fluorine-based organic solvent for secondary batteries. chemicalbook.com The electron-withdrawing nature of its trifluoromethyl groups can enhance the oxidative stability of the electrolyte, a critical factor for developing high-voltage battery systems. While aprotic organic solvents like ethylene (B1197577) carbonate and 1,3-dioxolane are common in lithium battery electrolytes, fluorinated versions are sought to improve properties like ionic conductivity and the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces. google.com The use of fluorinated cyclic ethers as diluents is a strategy being explored for high-voltage lithium metal batteries. tcichemicals.com

Building Block in Agrochemical and Pharmaceutical Research

The incorporation of trifluoromethyl groups is a well-established strategy in the design of pharmaceuticals and agrochemicals to enhance efficacy and metabolic stability.

The trifluoromethyl group is a prominent feature in many pharmaceuticals and agrochemicals. wikipedia.org Dioxolane derivatives serve as key intermediates in the synthesis of these bioactive molecules. For instance, 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is used as a pharmaceutical intermediate, demonstrating how the dioxolane structure can be employed to build more complex, biologically active compounds. synhet.com The synthesis of various bioactive molecules, such as 2-trifluoromethyl quinolines and trifluoromethylated piperidines, highlights the importance of reagents that can effectively introduce the -CF3 group into heterocyclic scaffolds. scienceopen.comresearchgate.net The development of multicomponent reactions often relies on building blocks that can introduce specific functionalities, and trifluoromethylated compounds are valuable in this context for creating libraries of potential drug candidates. nih.gov

Introducing a trifluoromethyl group into an organic molecule is a key strategy for modulating its physicochemical properties. nih.gov This is because the -CF3 group has a profound impact on several molecular attributes critical for bioactivity.

Key property modifications include:

Enhanced Lipophilicity : The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, thereby increasing its bioavailability. nbinno.com The Hansch π value for a -CF3 group is +0.88, indicating its lipophilic character. mdpi.com

Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. nbinno.commdpi.com This often leads to a longer half-life in biological systems. nbinno.com

Modulated Electronic Properties : With its high electronegativity, the -CF3 group is strongly electron-withdrawing. nbinno.com This alters the electronic distribution within a molecule, affecting its acidity, basicity, and binding interactions with biological targets. wikipedia.orgnbinno.com

Steric Influence : The bulk of the trifluoromethyl group can influence a molecule's conformation and how it binds to a target receptor or enzyme, which can lead to increased potency and selectivity. nbinno.com

Comparison of Functional Group Properties
Property-CH3 (Methyl)-Cl (Chloro)-CF3 (Trifluoromethyl)Reference
Bond Strength (C-X)~414 kJ/mol (C-H)~339 kJ/mol (C-Cl)~485 kJ/mol (C-F) mdpi.com
Lipophilicity (Hansch π)+0.56+0.71+0.88 mdpi.com
Steric Similarity-Bioisostere for -CF3Bioisostere for -Cl wikipedia.orgmdpi.com
Electronic EffectElectron-donatingElectron-withdrawingStrongly electron-withdrawing nbinno.commdpi.com

Conclusion and Future Research Directions

Summary of Key Achievements in 2-(Trifluoromethyl)dioxolane Chemistry

The exploration of this compound has yielded significant advancements in the field of fluorine chemistry. A primary achievement lies in the successful synthesis of this compound, typically through the acid-catalyzed reaction of trifluoroacetaldehyde (B10831) with ethylene (B1197577) glycol. This method provides a foundational route to a versatile building block for organic synthesis. The introduction of the trifluoromethyl group imparts unique properties to the dioxolane ring, including enhanced lipophilicity and metabolic stability, which are highly desirable in medicinal chemistry. Researchers have successfully utilized this compound as a precursor in the synthesis of more complex fluorinated molecules and polymers. Furthermore, the study of its chemical reactions has provided valuable insights into the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the dioxolane moiety. tennessee.edu

Persistent Challenges and Emerging Opportunities in Synthesis and Application

Despite the progress, challenges remain in the chemistry of this compound. The synthesis, while established, can present difficulties in achieving high yields and purity, necessitating careful control of reaction conditions. The handling of gaseous reactants and the potential for side reactions are persistent hurdles. An emerging opportunity lies in the development of more efficient and environmentally benign synthetic methods, potentially utilizing novel catalysts or reaction media.

In terms of applications, while its role as a building block is recognized, the full potential of this compound has yet to be realized. A significant opportunity exists in expanding its use in the development of novel pharmaceuticals and agrochemicals, leveraging the unique properties conferred by the trifluoromethyl group. Further exploration of its polymerization capabilities could lead to the creation of high-performance materials with enhanced thermal and chemical resistance. google.com

Promising Avenues for Future Research and Development

The future of this compound chemistry is ripe with possibilities. A key area for future research is the in-depth investigation of its biological activities. A deeper understanding of its interactions with biological targets could unlock its potential in drug discovery. Furthermore, the development of derivatives of this compound by modifying the dioxolane ring or introducing other functional groups could lead to a new generation of compounds with tailored properties.

Another promising direction is the exploration of its use in materials science. The synthesis of novel copolymers incorporating the this compound unit could result in materials with unique optical and dielectric properties, suitable for applications in electronics and other advanced technologies. google.com Computational studies could also play a crucial role in predicting the properties of new derivatives and guiding synthetic efforts.

Finally, a focus on "green chemistry" principles for the synthesis of this compound and its derivatives will be critical. The development of solvent-free or catalytic methods would not only be more sustainable but could also lead to more efficient and cost-effective production processes. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)dioxolane, and how can reaction conditions be systematically optimized?

To optimize synthesis, employ factorial design to evaluate variables such as catalysts, solvent polarity, temperature, and reaction time. For example, a two-level factorial design can identify interactions between trifluoromethylation agents (e.g., Ruppert-Prakash reagent) and dioxolane precursors. Systematic optimization involves:

  • Screening variables via Taguchi methods to reduce experimental runs.
  • Monitoring reaction progress using GC-MS or HPLC to quantify intermediates and byproducts .
  • Adjusting stoichiometry to minimize side reactions (e.g., ring-opening) based on mechanistic insights .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methodologies include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselectivity and detect impurities (e.g., residual solvents or unreacted precursors).
  • Mass spectrometry (MS) for molecular weight validation and isotopic pattern analysis.
  • X-ray crystallography (if crystalline derivatives are synthesized) to resolve stereochemical ambiguities .
  • Thermogravimetric analysis (TGA) to assess thermal stability during purification .

Q. What experimental protocols ensure the stability of this compound under varying storage and reaction conditions?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .
  • In-situ stability tests : Conduct kinetic studies under simulated reaction conditions (e.g., acidic/basic environments) using UV-Vis spectroscopy to monitor degradation rates .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with tailored reactivity?

  • Quantum chemical calculations (e.g., DFT) predict transition states and activation barriers for trifluoromethyl group transfer reactions.
  • Reaction path sampling identifies intermediates and competing pathways, enabling selective synthesis of derivatives .
  • Machine learning (ML) models trained on existing dioxolane datasets can recommend solvent-catalyst combinations to enhance yield .

Q. How should researchers address contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

  • Meta-analysis : Compare experimental conditions across studies (e.g., solvent polarity, temperature gradients) to identify outliers.
  • Controlled replication : Repeat conflicting experiments under standardized conditions, using high-purity reagents and calibrated instruments.
  • Multivariate regression isolates confounding variables (e.g., trace moisture in solvents) that may explain discrepancies .

Q. What advanced safety protocols are critical when handling this compound in high-risk reactions (e.g., fluorination)?

  • Engineering controls : Use Schlenk lines or gloveboxes for air-sensitive reactions to prevent exposure to moisture/oxygen .
  • PPE : Wear chemically resistant gloves (e.g., Silver Shield®), sealed goggles, and flame-retardant lab coats.
  • Waste management : Neutralize reactive byproducts (e.g., HF) with calcium carbonate before disposal. Document waste streams for regulatory compliance .

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2-(Trifluoromethyl)dioxolane
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.